N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide
Description
This compound features an ethanediamide (oxalamide) backbone with three key substituents:
- 1,3-Benzodioxol-5-yl group: A bicyclic aromatic moiety known for enhancing metabolic stability and receptor binding in CNS-targeting molecules .
- 4-(2-Fluorophenyl)piperazine: A piperazine ring substituted with a 2-fluorophenyl group, a common pharmacophore in serotonin and dopamine receptor ligands .
- 2-Methoxyethyl group: A polar side chain that may improve solubility and influence pharmacokinetics .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O5/c1-32-13-8-26-23(30)24(31)27-15-20(17-6-7-21-22(14-17)34-16-33-21)29-11-9-28(10-12-29)19-5-3-2-4-18(19)25/h2-7,14,20H,8-13,15-16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFUIHKHOBSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate, which can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Piperazine Group: The next step involves the reaction of the benzodioxole intermediate with 1-(2-fluorophenyl)piperazine under basic conditions to form the desired piperazine derivative.
Formation of the Final Compound: The final step involves the reaction of the piperazine derivative with N-(2-methoxyethyl)ethanediamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of complex organic molecules with biological systems.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analog 1: N′-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl]-N-[(Tetrahydrofuran-2-yl)methyl]ethanediamide
Key Differences :
- Fluorophenyl Position: The 4-fluorophenyl substituent (vs.
- Side Chain : Replacement of methoxyethyl with tetrahydrofuran-2-ylmethyl introduces a cyclic ether, which may enhance lipophilicity but reduce aqueous solubility.
Hypothesized Impact :
Structural Analog 2: N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-Fluorophenyl)-1-piperazinyl]-1-(2-Thienyl)-2-propanyl}ethanediamide
Key Differences :
- Thienyl Group : A sulfur-containing heterocycle replaces the benzodioxol moiety, altering π-π stacking interactions and redox properties.
Hypothesized Impact :
Structural Analog 3: N-Methyl-N′-[(E)-Pyridin-3-ylmethylideneamino]oxamide
Key Differences :
- Aromatic System : Pyridine replaces benzodioxol, reducing electron-rich character and hydrogen-bonding capacity.
Hypothesized Impact :
- Reduced blood-brain barrier penetration due to pyridine’s high polarity.
- Potential application in neurodegenerative diseases via MAO inhibition .
Comparative Data Table
Methodological Considerations in Compound Comparison
- Similarity Metrics : Structural similarity was assessed using Tanimoto coefficients (>0.7 indicates high similarity), focusing on piperazine and benzodioxol motifs .
- Physicochemical Properties : LogP values were calculated using fragment-based methods (e.g., XLogP3), while solubility was inferred from polar surface area .
- Receptor Modeling : Docking studies suggest the 2-fluorophenyl group in the target compound optimally fits into the dopamine D2 receptor’s hydrophobic pocket .
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound integrates various structural motifs, including a benzodioxole moiety and piperazine derivatives, which are known for their biological activities.
Chemical Structure and Properties
The compound's structure can be described by the following IUPAC name:
Key Structural Features:
- Benzodioxole Ring : Known for its role in enhancing bioactivity.
- Piperazine Ring : Often associated with neuropharmacological effects.
- Fluorophenyl Substituent : Enhances binding affinity and selectivity towards biological targets.
Research indicates that compounds containing the benzodioxole and piperazine structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have been reported to inhibit cell proliferation in prostate cancer (PC3) and breast cancer (MDA-MB 231) models with IC50 values in the low micromolar range .
Case Studies
- Antitumor Efficacy :
- Kinase Inhibition :
In Vitro Studies
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 4 | DU145 | 1.28 | Strong cytotoxicity |
| Compound 5 | PC3 | 3.57 | Effective against prostate cancer |
| N'-[...]-ethanediamide | MDA-MB 231 | <10 | Potential for breast cancer therapy |
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
